![molecular formula C6H12O6 B13797700 D-[1-14C]Galactose](/img/structure/B13797700.png)
D-[1-14C]Galactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[1-14C]Galactose is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling involves the incorporation of the radioactive isotope carbon-14 at the first carbon position of the galactose molecule. This compound is widely used in biochemical and physiological research to trace and study metabolic pathways involving galactose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-[1-14C]Galactose typically involves the incorporation of carbon-14 into the galactose molecule. One common method is to start with a precursor molecule that already contains the carbon-14 isotope and then convert it into D-galactose through a series of chemical reactions. The specific reaction conditions, such as temperature, pH, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and high yield. The process may include steps such as fermentation, purification, and radiolabeling. Quality control measures are crucial to ensure the radiochemical purity and specific activity of the final product.
化学反应分析
Types of Reactions
D-[1-14C]Galactose can undergo various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid.
Reduction: Formation of D-galactitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various substituted galactose derivatives.
科学研究应用
D-[1-14C]Galactose is extensively used in scientific research due to its radiolabeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Studying the chemical properties and reactions of galactose.
Biology: Investigating the role of galactose in cellular metabolism and glycosylation processes.
Medicine: Researching galactose metabolism disorders such as galactosemia.
Industry: Used in the development of diagnostic tests and therapeutic agents.
作用机制
The mechanism of action of D-[1-14C]Galactose involves its incorporation into metabolic pathways where galactose is utilized. The radiolabel allows researchers to trace the molecule through various biochemical processes, providing insights into the molecular targets and pathways involved. For example, in the Leloir pathway, D-galactose is converted into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.
相似化合物的比较
D-[1-14C]Galactose is unique due to its radiolabeling, which distinguishes it from other non-radioactive forms of galactose. Similar compounds include:
D-galactose: The non-radioactive form of the sugar.
D-galacturonic acid: An oxidized form of galactose.
D-galactitol: A reduced form of galactose.
The radiolabeling of this compound makes it particularly valuable for research applications where tracking and quantification of metabolic processes are required.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+2 |
InChI 键 |
GZCGUPFRVQAUEE-PRQLYDDOSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


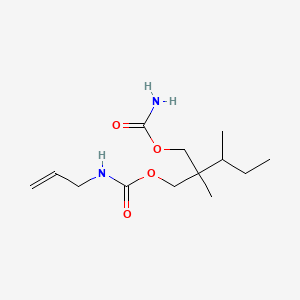
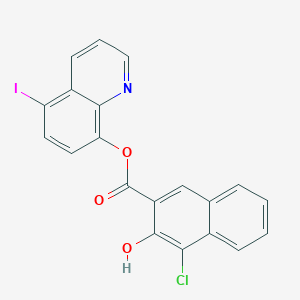

![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)

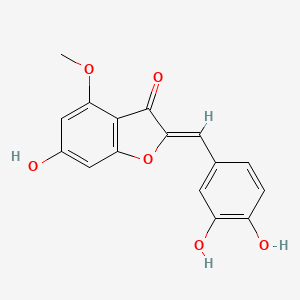
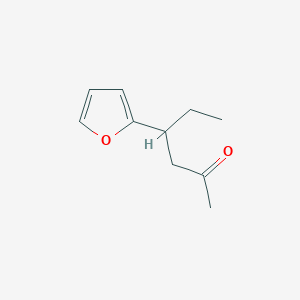
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
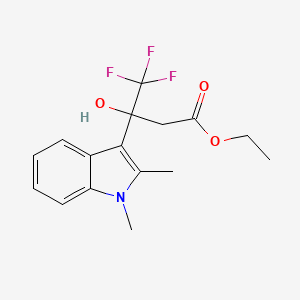
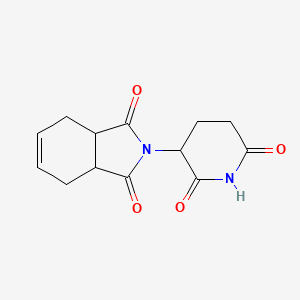

![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
